molecular formula C14H21ClN2O3 B1519491 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride CAS No. 1171843-55-2

2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride

Cat. No.: B1519491
CAS No.: 1171843-55-2
M. Wt: 300.78 g/mol
InChI Key: ZXZDEOLJTBGYJD-UHFFFAOYSA-N
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Description

Chemical classification and nomenclature

2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride belongs to the broader class of phenoxyacetamide derivatives. The compound integrates several key structural elements: a phenoxy group (C6H5O-), an acetamide linkage (-NHCOCH2-), an aminomethyl substituent, and an oxolan (tetrahydrofuran) ring system. The hydrochloride salt form enhances its stability and solubility characteristics compared to its free base counterpart.

The systematic nomenclature reveals its structural complexity:

  • IUPAC Name: this compound
  • Alternative IUPAC Name: 2-[2-(aminomethyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride

The compound possesses the following chemical identifiers and properties:

Property Value
Molecular Formula C14H20N2O3·HCl
Molecular Weight 300.78 g/mol
CAS Registry Number 1171843-55-2
InChI Key ZXZDEOLJTBGYJD-UHFFFAOYSA-N
Parent Compound CID 16792247
Physical Form Powder
Storage Temperature 4°C (recommended)

The free base form (without hydrochloride) is also documented with CAS number 954268-28-1 and a molecular weight of 264.32 g/mol.

Historical context in phenoxyacetamide research

The development of this compound is situated within the broader history of phenoxyacetamide research. Phenoxyacetamide derivatives have been synthesized and studied since the mid-20th century, with the basic phenoxyacetamide structure itself documented in chemical literature as early as the 1950s.

The foundational synthesis pathway for phenoxyacetic acid derivatives, which serve as precursors for phenoxyacetamides, typically begins with phenol and chloroacetic acid in the presence of sodium hydroxide. This reaction generates a phenolate intermediate that undergoes nucleophilic substitution to form phenoxyacetic acid compounds. Later research expanded these methods, including:

  • Reaction of substituted phenols with chloroacetic acid in acetone and anhydrous potassium carbonate
  • Microwave-assisted synthesis for improved yields and reaction times
  • Coupling reactions using agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and lutidine

The specific compound this compound emerged as researchers explored more complex phenoxyacetamide derivatives with modified structural elements designed to enhance specific chemical and biological properties.

Position within chemical databases (PubChem, ChEMBL)

This compound maintains a documented presence in major chemical databases, reflecting its recognition in the scientific community.

In PubChem, the compound is registered with the identifier CID 42937473. Its entry history reveals first creation on July 20, 2009, with subsequent modifications, the most recent being May 24, 2025. This relatively early addition to the database suggests its established place in chemical research. The PubChem entry includes comprehensive structural information, computed molecular descriptors, and various identifiers.

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c15-8-11-4-1-2-6-13(11)19-10-14(17)16-9-12-5-3-7-18-12;/h1-2,4,6,12H,3,5,7-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZDEOLJTBGYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride is a compound with significant potential in pharmacological applications. Its molecular formula is C14H21ClN2O3, and it has a molar mass of approximately 300.78 g/mol. This compound is characterized by its unique structural features, including a phenoxy group linked to an aminomethyl substituent and an oxolan-2-ylmethyl acetamide moiety, which contribute to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit neuroprotective effects , potentially by protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Interaction Studies

Research indicates that the compound may interact with neurotransmitter systems and enzymes, enhancing its therapeutic profile. For instance, it has been reported to bind effectively to specific receptors involved in neuroprotection, although detailed binding studies are still needed to elucidate these interactions fully .

Comparative Biological Activity

In comparison to related compounds, this compound shows distinct advantages due to its structural configuration. Its unique combination of functional groups may confer specific enzyme interactions that are beneficial for therapeutic strategies targeting neurodegeneration and other conditions.

Compound NameMolecular FormulaMolar MassPotential Activity
This compoundC14H21ClN2O3300.78 g/molNeuroprotection, enzyme interaction
Related Compound AC14H19N3O3275.32 g/molAnticonvulsant activity
Related Compound BC15H22N4O4306.36 g/molAntioxidant properties

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity observed in structurally similar compounds. Research has shown that certain derivatives exhibit significant protective effects in animal models for seizures, indicating potential applications for treating epilepsy . The pharmacological profiles suggest that modifications in the molecular structure can lead to enhanced activity against seizures.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives. These derivatives can be screened for improved biological activities or altered pharmacokinetic properties, which is crucial for developing more effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with specific biological targets makes it a candidate for further drug development studies.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, studies on phenoxyacetamides have shown selective cytotoxicity against various cancer cell lines. Further exploration of 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride could reveal similar effects, warranting in vitro and in vivo testing.

Proteomics Research

This compound is utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins via acetamide linkages can facilitate the identification of protein targets and elucidation of biological pathways.

Case Study: Protein Target Identification

In proteomics studies, compounds like this compound are used to tag proteins selectively. This tagging allows researchers to track protein interactions in live cells, providing insights into cellular processes and disease mechanisms.

Biochemical Assays

The compound serves as a reagent in various biochemical assays aimed at understanding enzyme kinetics and metabolic pathways. Its specific interactions can help delineate the roles of enzymes involved in critical biological processes.

Case Study: Enzyme Inhibition Assays

Inhibition assays using this compound have shown promise in modulating enzyme activity, particularly those involved in metabolic disorders. By assessing its inhibitory effects on target enzymes, researchers can develop new therapeutic strategies for conditions like diabetes and obesity.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential therapeutic agentAnticancer activity observed
Proteomics ResearchProtein interaction studiesTagging proteins for pathway analysis
Biochemical AssaysEnzyme kinetics and metabolic pathway explorationInhibition of key metabolic enzymes

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
Target Compound (C₁₄H₂₁ClN₂O₃) - Ortho-aminomethylphenoxy
- Oxolan-2-ylmethyl
300.78 Hydrochloride salt; research chemical
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) - Sulfonylbenzimidazole
- Pyridylmethylsulfinyl
~600 (estimated) Proton pump inhibitor analogues; high synthetic yields (73–79%)
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide - Cyclohexylamine
- 2,3-Dichlorophenoxy
312.23 Agrochemical lead; crystal structure studied
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide - Morpholinone ring
- 4-Isopropylphenyl
347.40 CNS-targeting potential; synthesized via acetylation (58% yield)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - Methoxymethyl
- 2,6-Diethylphenyl
269.76 Herbicide; high lipophilicity

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogues like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide .
  • Bioactivity: The oxolane methyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., morpholinone or benzimidazole groups in ) . Alachlor and pretilachlor () demonstrate herbicidal activity due to their chloro and alkoxy substituents, which are absent in the target compound .

Commercial and Research Utility

  • The target compound is marketed as a building block for drug discovery, whereas agrochemical analogues (e.g., alachlor) are produced at scale for agricultural use .
  • Morpholinone-containing derivatives () are prioritized in neurological drug development due to their heterocyclic rigidity and metabolic stability .

Preparation Methods

Formation of Intermediate Amide

  • A compound containing the oxolan-2-ylmethyl amine moiety (e.g., an amine derivative) is reacted with a phenoxy-substituted acetic acid derivative.
  • A coupling reagent (such as carbodiimides or other amide bond-forming agents) is used in the presence of a base to facilitate amide bond formation.
  • The reaction yields an intermediate acetamide compound that still may have protecting groups on the amine functionalities.

Protection and Deprotection of Amines

  • The benzyl carbamate (CBZ) group is commonly employed to protect the aminomethyl group during synthesis, preventing unwanted side reactions.
  • Removal of the CBZ protecting group is achieved by hydrogenolysis , typically using hydrogen gas in the presence of a palladium catalyst.
  • This step liberates the free amine necessary for the final compound.

Conversion to Hydrochloride Salt

  • The free base form of the compound is treated with hydrochloric acid or an equivalent acid source.
  • This step converts the compound into its hydrochloride salt , enhancing its stability and solubility for pharmaceutical applications.

Representative Reaction Scheme (Summary)

Step Reactants Conditions Product/Intermediate Notes
1 Phenoxy acetic acid derivative + oxolan-2-ylmethyl amine derivative Coupling reagent, base, solvent Protected acetamide intermediate Amide bond formation
2 Protected intermediate Hydrogen gas, Pd catalyst Deprotected amine acetamide Removal of CBZ protecting group
3 Free amine acetamide HCl or acid source 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride Salt formation

Research Findings and Optimization

  • The choice of coupling reagents and bases critically affects the yield and purity of the intermediate amide.
  • Hydrogenolysis conditions must be optimized to avoid over-reduction or degradation of sensitive groups.
  • Salt formation is typically straightforward but requires control of stoichiometry to ensure complete conversion.
  • Literature indicates that similar compounds benefit from mild reaction conditions to preserve the oxolane ring and phenoxy substituents intact during synthesis.

Analytical Data Supporting Preparation

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Coupling Reagent EDCI, DCC, or HATU Efficient amide bond formation
Base Triethylamine or DIPEA Neutralizes acid byproducts, promotes coupling
Protecting Group Benzyl carbamate (CBZ) Protects amine, removable by hydrogenolysis
Hydrogenolysis Catalyst Pd/C Removes CBZ without damaging molecule
Acid for Salt Formation HCl (aqueous or gas) Converts free amine to stable hydrochloride salt
Solvent DMF, DCM, or MeOH Solubilizes reactants and reagents

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC .
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Methodological Answer:
A multi-technique approach is critical:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm), oxolane protons (δ 3.5–4.2 ppm), and aminomethyl groups (δ 2.8–3.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and ether linkages (δ 65–75 ppm) .
  • FTIR : Detect N–H stretches (3300–3500 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride
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2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride

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